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Compound of Interest

Compound Name: SHR2415

Cat. No.: B12397365

For Researchers, Scientists, and Drug Development
Professionals

This document provides a comprehensive overview of the pharmacological properties of
SHR2415, a novel and potent inhibitor of the extracellular signal-regulated kinases 1 and 2
(ERK1/2). This guide is intended for researchers, scientists, and professionals in the field of
drug development who are interested in the therapeutic potential of targeting the RAS-RAF-
MEK-ERK signaling pathway.

Introduction

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical downstream components of
the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade.[1] This
pathway plays a central role in regulating fundamental cellular processes, including
proliferation, differentiation, survival, and migration.[1] Dysregulation of the MAPK pathway,
often driven by oncogenic mutations in genes such as RAS and RAF, is a hallmark of many
human cancers, leading to uncontrolled cell growth and tumor progression.[1]

SHR2415 is a highly potent, selective, and orally active small molecule inhibitor of ERK1/2.[2]
[3] By directly targeting the terminal kinases in this pathway, SHR2415 offers a promising
therapeutic strategy for treating cancers that are dependent on MAPK signaling, including
those that have developed resistance to upstream inhibitors like BRAF and MEK inhibitors.[1]
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This guide will delve into the mechanism of action, in vitro and in vivo pharmacology, and
pharmacokinetic profile of SHR2415.

Mechanism of Action

SHR2415 functions as a direct inhibitor of ERK1 and ERK2.[2][3] In the MAPK signaling
pathway, ERK1/2 are activated through phosphorylation by their upstream kinases, MEK1 and
MEKZ2.[1] Activated ERK1/2 then phosphorylate a multitude of downstream substrates, leading
to the regulation of gene expression and cellular responses. SHR2415 binds to ERK1 and
ERK2, preventing their kinase activity and thereby blocking the downstream signaling cascade.
This inhibition ultimately leads to a reduction in cell proliferation and tumor growth in cancer
models with a hyperactivated MAPK pathway.
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Figure 1: Mechanism of action of SHR2415 in the MAPK signaling pathway.

Pharmacological Properties
In Vitro Potency and Selectivity

SHR2415 has demonstrated high potency against its target enzymes, ERK1 and ERK2, as well
as in cellular assays. The inhibitory activity of SHR2415 is summarized in the table below.
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Parameter Value Reference
ERK1 IC50 2.8 nM [2][3]
ERK2 IC50 5.9 nM [2]13]
Colo205 Cell IC50 44.6 nM [2][3]

Table 1: In Vitro Potency of SHR2415

In Vivo Efficacy

The anti-tumor activity of SHR2415 has been evaluated in a preclinical mouse xenograft model
using Colo205 human colorectal cancer cells. Oral administration of SHR2415 resulted in
significant tumor growth inhibition.

Model Dose Efficacy (TGI) Reference
25 mg/kg, p.o., once
Colo205 Xenograft ] 112% [1]
daily
50 mg/kg, p.o., once Efficacy plateau
Colo205 Xenograft ) 9P yP [1]
daily suggested

Table 2: In Vivo Efficacy of SHR2415

TGI: Tumor Growth Inhibition

Pharmacokinetics

Pharmacokinetic studies of SHR2415 have been conducted in multiple species, demonstrating
favorable properties that support its oral administration.
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Species Dose (i.v.)

Dose (p.o.)

Key Findings

Reference

Mouse 1 mg/kg

2 mg/kg

Favorable PK
profile, low
clearance, good

in vivo exposure

[2]

Rat 1 mg/kg

2 mg/kg

Favorable PK
profile, low
clearance, good

in vivo exposure

[2]

Dog -

2 mg/kg

Favorable PK
profile, good in

Vivo exposure

[2]

Table 3: Preclinical Pharmacokinetics of SHR2415

Safety Pharmacology

Preliminary safety assessments have been conducted to evaluate the potential for off-target

effects.
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Parameter Value (IC50) Interpretation Reference

I Low potential for drug-
CYP1A2 Inhibition >5uM _ _ [1]
drug interactions

. Low potential for drug-
CYP2D6 Inhibition >5uM ) ) [1]
drug interactions

I Low potential for drug-
CYP3A4 Inhibition >5 uM ) ) [1]
drug interactions

- Low potential for drug-
CYP2C19 Inhibition >5 uM ) ) [1]
drug interactions

_— Potential for drug-drug
CYP2C9 Inhibition 0.79 uM ) ) [1]
Interactions

I Relatively high cardiac
hERG Inhibition ~14 pM ) [1]
safety margin

Table 4: In Vitro Safety Pharmacology Profile of SHR2415

Experimental Protocols
In Vitro Kinase and Cell-Based Assays

Detailed protocols for the specific assays used to determine the IC50 values have not been
publicly disclosed. However, a general workflow for such experiments is outlined below.
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Figure 2: General workflow for in vitro enzyme and cell-based assays.

In Vivo Xenograft Study

The following provides a generalized protocol for a tumor xenograft study, based on standard
practices in the field.

o Cell Culture: Colo205 human colorectal cancer cells are cultured in appropriate media and
conditions.

e Animal Model: Female Balb/c nude mice are used for the study.
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e Tumor Implantation: A suspension of Colo205 cells is subcutaneously injected into the flank
of each mouse.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are
then randomized into vehicle control and treatment groups.

o Dosing: SHR2415 is administered orally, once daily, at doses of 25 mg/kg and 50 mg/kg for a
specified period (e.g., 14 days).[2]

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using
calipers.

o Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by
comparing the change in tumor volume in the treated groups to the vehicle control group.

Summary and Future Directions

SHR2415 is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. It
demonstrates significant anti-tumor efficacy in a xenograft model of colorectal cancer and
possesses favorable pharmacokinetic properties suitable for oral administration. While the
safety profile appears generally favorable, the potential for drug-drug interactions via CYP2C9
inhibition warrants further investigation.

Future preclinical studies will likely focus on evaluating the efficacy of SHR2415 in a broader
range of cancer models, including those with acquired resistance to other MAPK pathway
inhibitors.[1] Combination studies with other anticancer agents, such as upstream MAPK
inhibitors or immune checkpoint inhibitors, are also a logical next step to explore potential
synergistic effects.[1] The continued development of SHR2415 holds the potential to provide a
valuable new therapeutic option for patients with cancers driven by the MAPK signaling
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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